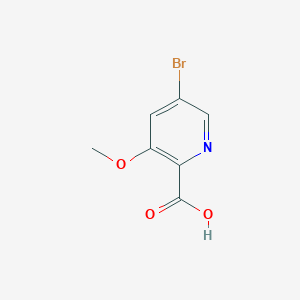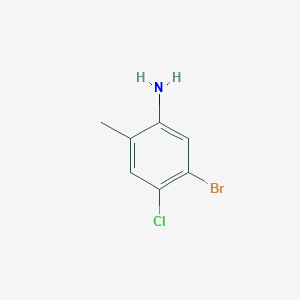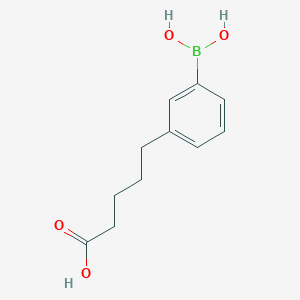
4-(4-Isopropylphenoxy)piperidine hydrochloride
Übersicht
Beschreibung
“4-(4-Isopropylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1173079-45-2 . It has a molecular weight of 255.79 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Metabolic and Thermogenic Effects
- Metabolic Activity in Rats : 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a related compound, has been shown to reduce food intake and weight gain in obese rats, indicating a potential for metabolic regulation (Massicot, Steiner, & Godfroid, 1985).
- Activation of Energy Expenditure : The same compound also demonstrated an increase in energy expenditure and resting oxygen consumption in normal rats, suggesting a role in enhancing metabolic rate and thermogenesis (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Neuropharmacology
- Anti-Acetylcholinesterase Activity : Derivatives of piperidine, including 1-benzyl-4-(2-phthalimidoethyl)piperidine, have shown potent anti-acetylcholinesterase activity, indicating potential applications in neuropharmacology, particularly in conditions like dementia (Sugimoto et al., 1992).
Antisecretory Agents
- Gastric Antisecretory Properties : 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines have been investigated for their potential as gastric antisecretory agents, suggesting a role in the treatment of peptic ulcer disease (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
Antimicrobial Activities
- Synthesis and Antimicrobial Screening : The synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, another derivative, exhibited moderate antimicrobial activities, opening pathways for its use in combating bacterial and fungal infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Antituberculosis Activity
- Anti-Tuberculosis Screening : Piperidinol analogs have been identified with anti-tuberculosis activity, although some side effects were noted in vivo, suggesting potential for development into anti-tuberculosis drugs (Sun, Scherman, Jones, Hurdle, Woolhiser, Knudson, Lenaerts, Slayden, McNeil, & Lee, 2009).
Structural Analysis
- Crystal and Molecular Structure Analysis : The study of 4-carboxypiperidinium chloride, a related compound, provided insights into its crystal and molecular structure, beneficial for understanding its chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory effects on the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins, which play a significant role in inflammation .
Biochemical Pathways
Related compounds have been associated with the inhibition of cox enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
The molecular weight of the compound is 25578 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have demonstrated anti-inflammatory properties, including the inhibition of albumin denaturation .
Biochemische Analyse
Biochemical Properties
4-(4-Isopropylphenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to bind to specific sites on enzymes or proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its biochemical and physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. The subcellular localization of the compound is essential for its function and biochemical effects .
Eigenschaften
IUPAC Name |
4-(4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIIREVZAWDISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



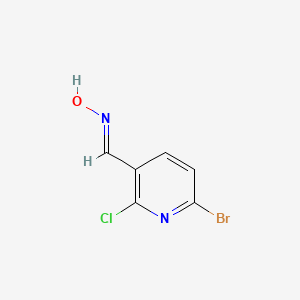
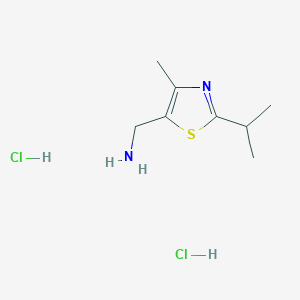
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)
![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)
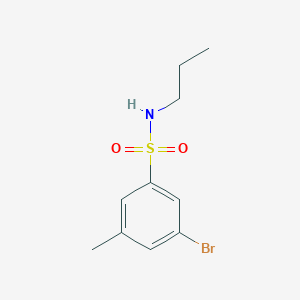

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)

